sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Brand Name: Vulcanchem
CAS No.: 1772607-47-2
VCID: VC18005950
InChI: InChI=1S/C14H25N3O12P2.Na/c1-17(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)16-5-4-10(18)15-14(16)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H2-,15,18,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1
SMILES:
Molecular Formula: C14H24N3NaO12P2
Molecular Weight: 511.29 g/mol

sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 1772607-47-2

Cat. No.: VC18005950

Molecular Formula: C14H24N3NaO12P2

Molecular Weight: 511.29 g/mol

* For research use only. Not for human or veterinary use.

sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate - 1772607-47-2

Specification

CAS No. 1772607-47-2
Molecular Formula C14H24N3NaO12P2
Molecular Weight 511.29 g/mol
IUPAC Name sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C14H25N3O12P2.Na/c1-17(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)16-5-4-10(18)15-14(16)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H2-,15,18,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1
Standard InChI Key AYBRGVFIZYNECK-OCMLZEEQSA-M
Isomeric SMILES C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O.[Na+]
Canonical SMILES C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O.[Na+]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a uridine core (evident from the 2,4-dioxopyrimidin-1-yl group) attached to a phosphorylated oxolane ring. The sodium counterion neutralizes the negative charge from the phosphate groups, while the 2-(trimethylazaniumyl)ethyl moiety introduces a quaternary ammonium group, reminiscent of choline derivatives. The stereochemistry (2R,3S,4R,5R) indicates a ribose-like configuration, critical for interactions with enzymes.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1772607-47-2
Molecular FormulaC14H24N3NaO12P2\text{C}_{14}\text{H}_{24}\text{N}_{3}\text{NaO}_{12}\text{P}_{2}
Molecular Weight511.29 g/mol
IUPAC NameSodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Canonical SMILESCN+(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O.[Na+]

Physicochemical Characteristics

  • Solubility: High solubility in aqueous solutions due to ionic phosphate and sodium groups.

  • Stability: Likely sensitive to hydrolysis under acidic or alkaline conditions, given the labile phosphate ester bonds.

  • Stereochemical Sensitivity: The (2R,3S,4R,5R) configuration suggests specificity in enzyme binding, analogous to UDP-glucose or UDP-choline.

Hypothesized Biochemical Roles

Glycosylation Pathways

The uridine moiety positions this compound as a potential nucleotide sugar analog. Similar structures, like UDP-glucose, donate sugar residues in glycosylation reactions. The phosphorylated oxolane may serve as a high-energy intermediate, transferring monosaccharides to acceptors (e.g., proteins or lipids).

Phospholipid Synthesis

The 2-(trimethylazaniumyl)ethyl group resembles the polar head of phosphatidylcholine. This raises the possibility of the compound acting as a CDP-choline analog in the Kennedy pathway, where choline is incorporated into phospholipids.

Table 2: Comparative Analysis with Structural Analogs

CompoundRole in MetabolismKey Structural Differences
UDP-GlucoseGlycogen synthesisGlucose moiety instead of oxolane
CDP-CholinePhosphatidylcholine synthesisCytidine diphosphate backbone
Sodium;[[(2R,3S,4R,5R)...]Hypothesized dual roleHybrid uridine-choline structure

Research Applications and Experimental Insights

Synthetic Challenges

  • Purification: Requires ion-exchange chromatography to separate sodium adducts from ammonium byproducts.

  • Characterization: High-resolution mass spectrometry (HRMS) and 31P^{31}\text{P}-NMR are critical for verifying phosphate group integrity.

Future Directions and Unanswered Questions

Mechanistic Clarification

  • Kinetic Studies: Determine whether the compound acts as a substrate, inhibitor, or allosteric modulator in glycosylation or phospholipid synthesis.

  • Structural Biology: X-ray crystallography of enzyme-compound complexes could elucidate binding modes.

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